(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid
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Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid, also known as Fluoren-9-ylmethoxycarbonylamino-3-pyridin-2-ylpropanoic acid, is an organic compound with a molecular formula of C19H17NO4. It is a chiral molecule with a pyridine ring, fluorenyl group and a carboxylic acid group. This compound has been widely studied in recent years due to its potential applications in drug discovery, organic synthesis and biochemistry. Its unique structure and properties make it an interesting target for researchers.
Scientific Research Applications
Hydrogel Formation
Fmoc-2-D-Pal-OH has been used in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Tissue Engineering
The Fmoc-derivatives of these peptides retain their capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Solid-Phase Peptide Synthesis
Fmoc-2-D-Pal-OH is used in solid-phase peptide synthesis (SPPS) as the N α-protecting group . The linker determines not only the conditions, which can be used during peptide chain assembly, but also the conditions required for release of the peptide and, finally, also the nature of the C-terminal functionality .
Peptide Cyclization
Fmoc-2-D-Pal-OH can be used in peptide cyclization, a process that involves the formation of a cyclic peptide by creating a covalent bond between two amino acids in a peptide chain .
Drug Delivery
The hydrogel properties of Fmoc-2-D-Pal-OH make it a potential candidate for drug delivery applications. The hydrogel can encapsulate drugs and release them in a controlled manner .
Diagnostic Tools for Imaging
The biocompatible nature of Fmoc-2-D-Pal-OH based hydrogels makes them suitable for use as diagnostic tools for imaging .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid |
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